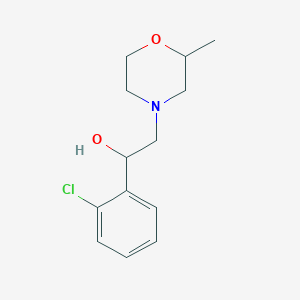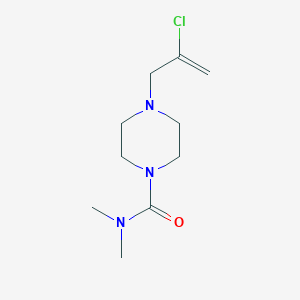
1-(2-Chlorophenyl)-2-(2-methylmorpholin-4-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chlorophenyl)-2-(2-methylmorpholin-4-yl)ethanol, also known as TAK-220, is a chemical compound that has been studied for its potential therapeutic applications. This compound belongs to the class of selective orexin receptor antagonists, which are being investigated for their use in the treatment of sleep disorders and other neurological conditions.
Mechanism of Action
1-(2-Chlorophenyl)-2-(2-methylmorpholin-4-yl)ethanol selectively blocks the orexin receptors in the brain, which are involved in regulating wakefulness, feeding behavior, and reward pathways. By blocking these receptors, 1-(2-Chlorophenyl)-2-(2-methylmorpholin-4-yl)ethanol may help to promote sleep, reduce food intake, and decrease the reinforcing effects of drugs of abuse.
Biochemical and Physiological Effects:
Studies have shown that 1-(2-Chlorophenyl)-2-(2-methylmorpholin-4-yl)ethanol can increase total sleep time and reduce wakefulness in animal models. The compound has also been shown to decrease food intake and body weight in rodents. Additionally, 1-(2-Chlorophenyl)-2-(2-methylmorpholin-4-yl)ethanol has been investigated for its potential to reduce drug-seeking behavior in animal models of addiction.
Advantages and Limitations for Lab Experiments
One advantage of 1-(2-Chlorophenyl)-2-(2-methylmorpholin-4-yl)ethanol is its selectivity for the orexin receptors, which may reduce the likelihood of off-target effects. However, the compound has also been shown to have poor solubility in water, which may limit its use in certain experimental settings.
Future Directions
Further research is needed to fully understand the potential therapeutic applications of 1-(2-Chlorophenyl)-2-(2-methylmorpholin-4-yl)ethanol. Possible future directions include investigating the compound's effects on other neurological conditions, such as depression and anxiety, as well as optimizing the synthesis and formulation of the compound for clinical use. Additionally, studies may be conducted to investigate the long-term safety and efficacy of 1-(2-Chlorophenyl)-2-(2-methylmorpholin-4-yl)ethanol in humans.
Synthesis Methods
The synthesis of 1-(2-Chlorophenyl)-2-(2-methylmorpholin-4-yl)ethanol involves the reaction of 2-chloroaniline with 2-methylmorpholine in the presence of a reducing agent, followed by the addition of an aldehyde and subsequent reduction to form the final product. This procedure has been optimized to yield high purity and high yields of 1-(2-Chlorophenyl)-2-(2-methylmorpholin-4-yl)ethanol.
Scientific Research Applications
1-(2-Chlorophenyl)-2-(2-methylmorpholin-4-yl)ethanol has been studied for its potential therapeutic applications in several areas, including sleep disorders, addiction, and obesity. The compound has been shown to selectively block the orexin receptors, which are involved in regulating wakefulness, feeding behavior, and reward pathways in the brain.
properties
IUPAC Name |
1-(2-chlorophenyl)-2-(2-methylmorpholin-4-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2/c1-10-8-15(6-7-17-10)9-13(16)11-4-2-3-5-12(11)14/h2-5,10,13,16H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSPNRDOUPNQXBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)CC(C2=CC=CC=C2Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-2-(2-methylmorpholin-4-yl)ethanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-methyl-3-[(1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methyl]-1,2-oxazole](/img/structure/B7544457.png)
![N-[2-(furan-2-yl)-2-piperidin-1-ylethyl]-2-(2-oxopyrimidin-1-yl)acetamide](/img/structure/B7544463.png)

![3-(2,2-Dimethylmorpholine-4-carbonyl)-7a-methyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazol-5-one](/img/structure/B7544480.png)
![3,3,3-trifluoro-N-[(4-methyl-1,3-thiazol-2-yl)methyl]propanamide](/img/structure/B7544489.png)
![1-[(4-methoxyphenyl)methoxy]-3-[4-(1H-pyrazol-5-yl)piperidin-1-yl]propan-2-ol](/img/structure/B7544503.png)
![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-5-ethyl-N-methylthiophene-2-carboxamide](/img/structure/B7544506.png)
![2-methyl-5-[[4-(1H-pyrazol-5-yl)piperidin-1-yl]methyl]-1,3-thiazole](/img/structure/B7544510.png)
![2-(4-methoxyphenyl)-4-[[4-(1H-pyrazol-5-yl)piperidin-1-yl]methyl]-1,3-oxazole](/img/structure/B7544516.png)
![5-[2-(3-Chlorophenyl)pyrrolidin-1-yl]-2-methyl-[1,2]oxazolo[2,3-a]pyrimidin-7-one](/img/structure/B7544518.png)
![N,N,2,5-tetramethyl-4-[(1-pyridin-2-ylethylamino)methyl]pyrazol-3-amine](/img/structure/B7544539.png)
![2,6-Dimethyl-4-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]morpholine](/img/structure/B7544551.png)
![2-[[5-(Dimethylamino)-1,3-dimethylpyrazol-4-yl]methylamino]-1-(4-methoxyphenyl)ethanol](/img/structure/B7544552.png)